molecular formula C13H16N2O4 B15222487 4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15222487
M. Wt: 264.28 g/mol
InChI Key: ZQGCSLSUFLMTOP-UHFFFAOYSA-N
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Description

4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid is a compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both amino and carboxylic acid functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the subsequent introduction of the benzyloxycarbonyl group. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Introduction of the benzyloxycarbonyl group: The protected amino group is then reacted with benzyl chloroformate to introduce the benzyloxycarbonyl group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The benzyloxycarbonyl group may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-Amino-1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid include other pyrrolidine derivatives such as:

Compared to these compounds, this compound is unique due to its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCSLSUFLMTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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